molecular formula C17H27N3O2 B12121507 Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

Cat. No.: B12121507
M. Wt: 305.4 g/mol
InChI Key: RNSAUKDPZNDOBK-UHFFFAOYSA-N
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Description

Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, a pyridine moiety, and a tert-butyl carbamate group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Carbamate Formation: The final step involves the reaction of the piperidine-pyridine intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate: This compound is unique due to its specific combination of functional groups.

    Tert-butyl (4-methylpiperidin-4-yl)carbamate: Lacks the pyridine moiety, making it less versatile in certain applications.

    Tert-butyl (1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate: Similar but may have different reactivity due to the absence of the methyl group on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its structural complexity, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19(4)15-8-11-20(12-9-15)13-14-7-5-6-10-18-14/h5-7,10,15H,8-9,11-13H2,1-4H3

InChI Key

RNSAUKDPZNDOBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=N2

Origin of Product

United States

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